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Get Quote

Different machine learning models have been tested for predicting Oxaprozin solubility in supercritical CO₂

(SC-CO₂). Your choice depends on your priority: highest predictive accuracy or model interpretability.

The table below summarizes the performance of various models as reported in recent studies:

Model Name
Reported R²
Score

Reported Error
(MSE, where
available)

Key Strengths

K-Nearest Neighbors
(KNN) [1]

0.999 1.372 × 10⁻⁸ Excellent predictive accuracy on

this dataset.

Gradient Boosting (GB)
[2]

0.999 3.78 × 10⁻¹¹ High accuracy, good at capturing

complex patterns.

Boosted Gaussian
Process Regression
(GPR) [3]

0.998 5.024 × 10⁻⁶ (MAE) Provides uncertainty estimates

alongside predictions.

Gaussian Process
Regression (GPR) [1]

0.997 2.173 × 10⁻⁹ Solid performance with theoretical
uncertainty quantification.
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Model Name
Reported R²
Score

Reported Error
(MSE, where
available)

Key Strengths

Extra Trees (ET) [2] 0.999 6.29 × 10⁻⁹ Robust to overfitting, handles non-
linear relationships well.

Random Forest (RF) [2] 0.984 9.71 × 10⁻⁹ Good general-purpose model,
less prone to overfitting than a

single tree.

Artificial Neural Network
(ANN) [4] [5]

>0.990 Not Specified Powerful for complex non-linear

relationships; can be a "black
box".

Multi-Layer Perceptron
(MLP) [1]

0.868 2.079 × 10⁻⁸ May require more data for optimal
performance on this specific

problem.

Recommendations:

For the highest predictive accuracy, consider KNN, Gradient Boosting, or Extra Trees.
If you value understanding model uncertainty, Gaussian Process Regression is an excellent

choice.
Random Forest offers a good balance of performance and interpretability.

Experimental Protocol for ML-Based Solubility
Prediction

This protocol outlines the key steps for developing a machine learning model to predict Oxaprozin

solubility, based on published methodologies [2] [3] [1].

Data Collection and Preprocessing

Data Source: The foundational experimental data for Oxaprozin solubility in SC-CO₂ is typically

obtained from a Pressure-Volume-Temperature (PVT) cell using a combination of static and
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gravimetric techniques [2] [3]. The standard public dataset contains 32 data points [2] [3].

Input/Output Variables:
Inputs (Features): Temperature (K) and Pressure (bar).

Output (Target): Solubility of Oxaprozin (mole fraction).
Data Splitting: The dataset is divided into two subsets: a training set (typically ~70-80% of data) to

build the model and a test set (the remaining ~20-30%) to evaluate its performance on unseen data.

Model Training and Evaluation

Model Selection: Choose one or more algorithms from the table above (e.g., Gradient Boosting,
GPR, ANN).

Hyperparameter Tuning: Use techniques like Grid Search or Random Search to find the optimal
model parameters. This is a critical step for maximizing performance [2].

Performance Metrics: Evaluate your model using standard metrics:
R-squared (R²): Measures the proportion of variance in the solubility that is predictable from

the inputs. Closer to 1.0 is better.
Mean Squared Error (MSE): The average of the squares of the errors between predicted and

actual values. Closer to 0 is better [2] [1].

The following diagram illustrates the complete workflow, from data collection to model deployment:
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Start: Experimental Data Collection

Dataset (32 data points)
Inputs: Temp (K), Pressure (bar)

Output: Solubility (mole frac.)

Data Preprocessing & Splitting

Model Training
(e.g., GPR, Gradient Boosting)

Hyperparameter Tuning
(Grid Search)

Model Evaluation
(Metrics: R², MSE)

Identify Optimal Model

Predict Solubility & Optimize
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Troubleshooting Common Model Performance Issues
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Problem: Poor Model Performance on Test Data

Symptoms: High R² on training data but low R² on test data, or high MSE on both.
Potential Causes and Solutions:

Overfitting: The model has learned the training data too well, including its noise. This is a
common risk with small datasets.

Solution: Use ensemble methods like Random Forest or Gradient Boosting that are
naturally more robust. For Neural Networks, apply regularization techniques (e.g., L1/L2

regularization, dropout) [2].
Insufficient or Poor-Quality Data:

Solution: Ensure data quality. With only 32 points, data splitting can lead to high
variance. Consider techniques like cross-validation to better estimate model

performance.

Problem: Inconsistent Results Between Different Algorithms

Symptoms: Different models (e.g., ANN vs. GPR) yield vastly different predictions for the same input
conditions.

Potential Causes and Solutions:
Algorithmic Bias: Each model makes different assumptions about the underlying data

patterns.
Solution: This is expected. Implement multiple models and compare their performance

on your test set. The consensus from well-performing models like KNN, GPR, and
Gradient Boosting is likely reliable [2] [1].

Hyperparameter Sensitivity:
Solution: The performance of models like ANN (MLP) is highly dependent on their

architecture and settings. If one model underperforms, dedicate time to systematic
hyperparameter tuning before discarding it [1].

Understanding Process Variables and Optimization

The relationship between inputs and solubility is key to optimization. The following chart illustrates how

pressure and temperature influence Oxaprozin solubility based on the ML models:

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.nature.com/articles/s41598-022-17350-5
https://www.nature.com/articles/s41598-022-17350-5
https://www.mdpi.com/1420-3049/27/18/5762
https://www.mdpi.com/1420-3049/27/18/5762
https://www.smolecule.com/products/s538361?utm_src=pdf-body
https://www.smolecule.com/products/s538361?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Process Input Variables

Pressure Temperature

Solubility (Mole Fraction)

 ↑ 

Strong Positive Effect
↑Pressure → ↑Density → ↑Solvating Power

 ↑ / ↓ 

Complex Effect
Cross-over region where effect changes

Click to download full resolution via product page

Pressure Effect: Research consistently shows that pressure has a strong positive effect on

solubility. Increasing pressure increases the density of SC-CO₂, which enhances its solvating power
[2] [4].

Temperature Effect: The effect of temperature is more complex. There is often a crossover region
where its influence shifts. Generally, at higher pressures, increasing temperature can enhance

solubility, while at lower pressures, the opposite may occur [2].
Optimized Conditions: Studies have identified optimal conditions around 331.5 K for Temperature
and 380.4 bar for Pressure, predicting a solubility of approximately 0.001242 mole fraction [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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